molecular formula C14H15N3O2 B14125426 N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide CAS No. 835876-13-6

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide

Katalognummer: B14125426
CAS-Nummer: 835876-13-6
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: LFUAWODAKWAROH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxy and methyl groups, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide typically involves the reaction of 6-methoxypyridin-3-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like pyridine, to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid, while reduction of the pyridine ring can produce a piperidine derivative .

Wissenschaftliche Forschungsanwendungen

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and methyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

835876-13-6

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide

InChI

InChI=1S/C14H15N3O2/c1-9-12(5-6-13(16-9)17-10(2)18)11-4-7-14(19-3)15-8-11/h4-8H,1-3H3,(H,16,17,18)

InChI-Schlüssel

LFUAWODAKWAROH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)NC(=O)C)C2=CN=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.